
3-Cyclopropyl-1-(4-hydroxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropyl-1-(4-hydroxyphenyl)urea is an organic compound that features a cyclopropyl group and a hydroxyphenyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-1-(4-hydroxyphenyl)urea can be achieved through several synthetic routes. One common method involves the reaction of cyclopropyl isocyanate with 4-hydroxyaniline. The reaction typically proceeds under mild conditions, with the isocyanate reacting with the amine group of 4-hydroxyaniline to form the urea linkage.
Reaction Scheme: [ \text{Cyclopropyl isocyanate} + \text{4-Hydroxyaniline} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-1-(4-hydroxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophiles such as alkoxides or amines can react with the hydroxy group under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Ether or amine derivatives.
Scientific Research Applications
3-Cyclopropyl-1-(4-hydroxyphenyl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-1-(4-hydroxyphenyl)urea involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-Cyclopropyl-1-(4-methoxyphenyl)urea
- 3-Cyclopropyl-1-(4-chlorophenyl)urea
- 3-Cyclopropyl-1-(4-nitrophenyl)urea
Comparison
Compared to its analogs, 3-Cyclopropyl-1-(4-hydroxyphenyl)urea is unique due to the presence of the hydroxy group, which can participate in additional hydrogen bonding and redox reactions. This functional group can significantly influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
1-cyclopropyl-3-(4-hydroxyphenyl)urea |
InChI |
InChI=1S/C10H12N2O2/c13-9-5-3-8(4-6-9)12-10(14)11-7-1-2-7/h3-7,13H,1-2H2,(H2,11,12,14) |
InChI Key |
HVHRKNKQKGLJJV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)NC2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






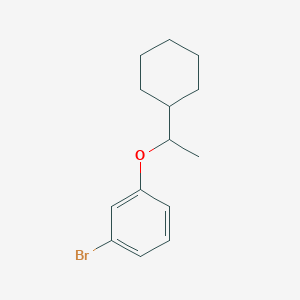

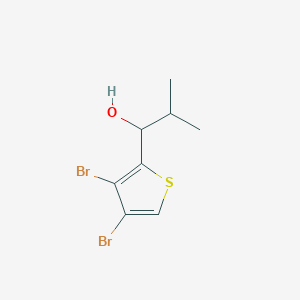
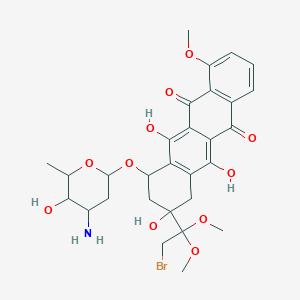
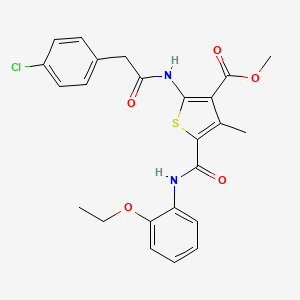
![3-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol](/img/structure/B12068541.png)

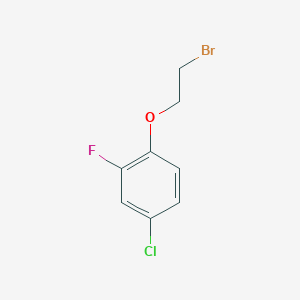
![2-{[(6-Methylpyridin-3-yl)methyl]amino}ethan-1-ol](/img/structure/B12068557.png)
![Cyclopropanamine, 1-[3-(1-methylethoxy)phenyl]-](/img/structure/B12068562.png)
